molecular formula C13H7BrF4 B12609080 4-(Bromomethyl)-3,3',5,5'-tetrafluoro-1,1'-biphenyl CAS No. 646507-95-1

4-(Bromomethyl)-3,3',5,5'-tetrafluoro-1,1'-biphenyl

Cat. No.: B12609080
CAS No.: 646507-95-1
M. Wt: 319.09 g/mol
InChI Key: PWABKIYMUNTSMB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl is an organic compound that belongs to the class of halogenated biphenyls This compound is characterized by the presence of bromomethyl and tetrafluoro substituents on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light irradiation . The reaction is carried out in a solvent like dichloromethane or acetone at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the raw materials and brominating agents are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with a boronic acid would produce a biphenyl derivative.

Scientific Research Applications

4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl involves its ability to undergo various chemical reactions that modify its structure and properties. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of substitution and coupling reactions. These reactions can alter the electronic and steric properties of the molecule, making it useful in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-1,1’-biphenyl is unique due to the presence of both bromomethyl and tetrafluoro substituents. This combination imparts distinct electronic properties and reactivity, making it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

646507-95-1

Molecular Formula

C13H7BrF4

Molecular Weight

319.09 g/mol

IUPAC Name

2-(bromomethyl)-5-(3,5-difluorophenyl)-1,3-difluorobenzene

InChI

InChI=1S/C13H7BrF4/c14-6-11-12(17)3-8(4-13(11)18)7-1-9(15)5-10(16)2-7/h1-5H,6H2

InChI Key

PWABKIYMUNTSMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=C(C(=C2)F)CBr)F

Origin of Product

United States

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